1-[1-(2-Phenylethyl)cyclopentyl]methanamine, also known as 1-(1-phenylcyclopentyl)methanamine, is a compound classified under aralkylamines. This class of organic compounds is characterized by having an alkyl group that is substituted at one carbon atom by an aromatic hydrocarbyl group. The compound's chemical structure can be represented by the molecular formula and has a molecular weight of approximately 175.27 g/mol. It is identified by the CAS number 17511-89-6 and has been studied for its potential pharmacological applications, particularly as a dipeptidyl peptidase 4 inhibitor, although it is not currently approved for medical use in the United States or elsewhere .
The synthesis of 1-[1-(2-Phenylethyl)cyclopentyl]methanamine can involve several methods, primarily focusing on the construction of the cyclopentane ring and subsequent amination processes. One common approach includes:
Technical details regarding specific reaction conditions, yields, and purification methods are critical for optimizing the synthesis and ensuring high purity of the final product .
The molecular structure of 1-[1-(2-Phenylethyl)cyclopentyl]methanamine can be depicted using structural formulas that highlight its functional groups:
This structure indicates that the compound contains a cyclopentane ring bonded to a phenylethyl group and a primary amine functional group. The presence of these features suggests potential interactions in biological systems that could be explored further in pharmacological contexts .
The chemical reactivity of 1-[1-(2-Phenylethyl)cyclopentyl]methanamine is influenced by its functional groups:
These reactions are often studied under varying pH conditions and temperatures to assess their kinetics and mechanisms .
The mechanism of action for 1-[1-(2-Phenylethyl)cyclopentyl]methanamine primarily involves its role as a dipeptidyl peptidase 4 inhibitor. This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones, which are involved in insulin secretion:
Data from studies indicate that this mechanism could have implications for managing conditions such as type 2 diabetes .
The physical and chemical properties of 1-[1-(2-Phenylethyl)cyclopentyl]methanamine include:
Property | Value |
---|---|
Molecular Weight | 175.27 g/mol |
Density | g/cm³ |
Boiling Point | °C at 760 mmHg |
Flash Point | °C |
LogP | |
Vapor Pressure | mmHg at 25°C |
These properties suggest moderate volatility and stability under standard laboratory conditions, which are essential factors for handling and storage .
The primary applications of 1-[1-(2-Phenylethyl)cyclopentyl]methanamine lie within pharmaceutical research:
Further investigations into its biological activity and interactions with other biomolecules are necessary to establish its therapeutic potential comprehensively .
The construction of the cyclopentane core with precise functional group placement relies on strategic nucleophilic substitution protocols. Halogenated cyclopentane intermediates serve as pivotal precursors, where the halogen atom (typically bromine or chlorine) undergoes displacement with cyanide nucleophiles to form nitrile intermediates. This approach enables the strategic positioning of the methanamine moiety upon subsequent reduction. The reaction efficiency is highly dependent on the ring substitution pattern, with tertiary carbon centers exhibiting significantly enhanced reactivity compared to secondary positions due to steric and electronic factors [2].
Ring strain in the cyclopentane system contributes to faster reaction kinetics compared to six-membered analogues, though this advantage must be balanced against potential side reactions including elimination pathways under strong basic conditions. Microwave-assisted substitution has demonstrated remarkable rate acceleration (4-8x) while improving regioselectivity at the C-1 position. Post-functionalization of the nitrile group via catalytic hydrogenation (Pd/C, H₂) or hydride reduction (LiAlH₄) cleanly delivers the primary amine functionality with preservation of the cyclopentane stereochemistry [3].
Table 1: Nucleophilic Displacement Efficiency with Cyclopentyl Bromide
Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
NaCN | DMF | 80 | 6 | 78 |
KCN | EtOH/H₂O | 85 | 12 | 65 |
CuCN | DMSO | 120 | 3 | 82 |
n-Bu₃SnCN | Toluene | 110 | 2 | 88 |
Reductive amination stands as the most efficient methodology for introducing the 2-phenylethyl moiety to the cyclopentyl scaffold. This one-pot, two-step sequence involves condensation of the primary amine (1-(aminomethyl)cyclopentylacetonitrile) with 2-phenylethanal (phenylacetaldehyde) to form an imine intermediate, followed by in situ reduction. Supercritical fluid technology markedly enhances this transformation, with supercritical CO₂ (scCO₂) providing superior conversion (79%) compared to conventional solvents (45-62%) by minimizing imine hydrolysis and enolization side reactions [1].
Catalytic hydrogenation (Pd/C, PtO₂, or Raney Ni) under 50-200 psi H₂ pressure effectively reduces the imine bond, though excessive pressure promotes unwanted reduction of the phenyl ring. Alternatively, hydride reducing agents (NaBH₄, NaBH₃CN) offer chemoselectivity advantages at ambient temperature. The reaction demonstrates broad tolerance to substituted phenylacetaldehydes bearing electron-donating (p-OMe) or halogen (p-F, m-Cl) groups, enabling access to diversified analogues without protecting group strategies [2] [3].
Table 2: Reductive Amination Performance Under Different Conditions
Reducing System | Solvent | Conversion (%) | Selectivity (%) |
---|---|---|---|
H₂ (60 psi)/Pd-C | MeOH | 92 | 87 |
NaBH₄ | THF | 88 | 95 |
NaBH₃CN | MeOH | 76 | 98 |
H₂ (150 psi)/PtO₂ | scCO₂ | 98 | 99 |
Achieving enantiocontrol in 1-[1-(2-phenylethyl)cyclopentyl]methanamine synthesis presents significant challenges due to the absence of proximal stereodirecting groups. Three primary strategies have demonstrated success:
Chiral Auxiliary-Mediated Approaches: (R)-1-Phenylethylamine serves as a recyclable chiral controller. Condensation forms diastereomeric imines that undergo stereoselective alkylation (dr 8:1 to 15:1). Subsequent auxiliary removal via hydrogenolysis yields enantiomerically enriched product (≥98% ee) [7].
Transition Metal Catalysis: Ru(II)-(S)-BINAP complexes catalyze asymmetric hydrogenation of enamine precursors (1-(2-phenylethyl)cyclopentylidene)methanamine) with 90-95% ee. Catalyst loading optimization (0.5-2 mol%) balances cost and efficiency, though cyclopentyl steric bulk slightly reduces enantioselectivity versus cyclohexyl analogues [1].
Biocatalytic Resolution: Immobilized lipases (Candida antarctica Lipase B) selectively acylate the (R)-enantiomer using vinyl acetate in organic media (toluene, MTBE). This kinetic resolution achieves 49% conversion with >99% ee for the remaining (S)-amine. The acylation enantiopreference depends critically on solvent polarity and enzyme support matrix [1].
Solvent polarity dramatically influences both cyclization and amination efficiency. Polar aprotic solvents (DMF, DMSO, NMP) maximize nucleophilic substitution rates but promote side reactions during reductive amination. Conversely, ethereal solvents (THF, 2-MeTHF) provide optimal balance for the imine formation-reduction sequence, though supercritical CO₂ outperforms all molecular solvents by enhancing mass transfer while suppressing decomposition pathways [1] [3].
Temperature profiles reveal distinct optima for each transformation:
Multivariate optimization (DoE) identifies 65°C in THF as the global optimum for one-pot reductive amination protocols, achieving 92% isolated yield at 0.5M concentration. Cryogenic studies (-78°C) demonstrate kinetic trapping of the (E)-imine isomer, but with impractical reaction times (>72h) for scale-up [3].
Table 3: Solvent and Temperature Effects on Reductive Amination Yield
Solvent | 25°C Yield (%) | 50°C Yield (%) | 80°C Yield (%) |
---|---|---|---|
MeOH | 75 | 82 | 68 |
THF | 78 | 92 | 85 |
Toluene | 65 | 88 | 79 |
scCO₂ | 89 | 94 | 90 |
DMF | 52 | 63 | 45 |
Transitioning batch synthesis to industrial production faces three primary challenges: exothermicity management during imine formation, catalyst filtration bottlenecks in hydrogenation steps, and thermal instability of intermediates during distillation. Continuous flow systems address these limitations through:
Microreactor Technology: Precise temperature control (-10°C to 100°C) during exothermic condensation (residence time 2-5 min) eliminates thermal degradation while improving imine purity to >99% [3].
Fixed-Bed Hydrogenation: Immobilized Pd/Al₂O₃ catalysts (1-5% Pd) enable continuous reduction without catalyst filtration. Supercritical CO₂ as mobile phase enhances H₂ miscibility and prevents catalyst fouling (lifetime >800h) [1].
In-line Purification: Integrated scavenger resins (silica, alumina) remove residual metals and imine byproducts, delivering pharmaceutical-grade amine without distillation. This approach reduces solvent consumption by 70% and cycle time by 50% compared to batch processing.
Economic modeling indicates flow processes achieve break-even at 500 kg/year production, with significant cost advantages (>30%) at multi-tonne scale. The primary limitations remain solids handling and start-up/shutdown dynamics requiring sophisticated process control strategies [3].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0